3-Chloro-4-(trifluoromethyl)aniline
Overview
Description
3-Chloro-4-(trifluoromethyl)aniline: is an organic compound with the molecular formula C7H5ClF3N . It is a derivative of aniline, where the hydrogen atoms on the benzene ring are substituted by a chlorine atom at the third position and a trifluoromethyl group at the fourth position. This compound is known for its applications in various fields, including pharmaceuticals, agrochemicals, and material science .
Mechanism of Action
Target of Action
3-Chloro-4-(trifluoromethyl)aniline is an organic compound with the formula ClC6H3(CF3)NH2 It’s known that similar compounds can act on cell surface tyrosine kinase receptors and subsequent intracellular kinases involved in cell proliferation and angiogenesis .
Mode of Action
This typically involves the formation of a covalent bond with the target molecule, leading to changes in the target’s function .
Biochemical Pathways
Given its potential interaction with tyrosine kinase receptors, it may influence pathways related to cell proliferation and angiogenesis .
Pharmacokinetics
Similar compounds are known to have good bioavailability and can be distributed throughout the body .
Result of Action
Based on its potential targets, it may influence cell proliferation and angiogenesis .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the compound should be stored in a dry, cool, and well-ventilated place to maintain its stability . Additionally, it’s important to avoid dust formation as it can lead to inhalation risks .
Biochemical Analysis
Biochemical Properties
3-Chloro-4-(trifluoromethyl)aniline plays a crucial role in biochemical reactions due to its unique chemical structure. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to act on cell surface tyrosine kinase receptors and subsequent intracellular kinases involved in tumor cell proliferation and angiogenesis . These interactions are essential for understanding the compound’s potential therapeutic applications and its role in biochemical pathways.
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. Specifically, it has been shown to interact with tyrosine kinase receptors, which play a pivotal role in cell signaling and growth . This interaction can lead to changes in gene expression and alterations in cellular metabolism, impacting cell proliferation and survival.
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules. It can inhibit or activate enzymes, leading to changes in gene expression. For example, the trifluoromethyl group in the compound can enhance its binding affinity to certain proteins, thereby modulating their activity . This mechanism is crucial for understanding how the compound can be used in therapeutic applications and its potential side effects.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but its activity can diminish over time due to degradation . Long-term exposure to the compound in in vitro or in vivo studies has revealed potential impacts on cellular function, including changes in cell viability and proliferation.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, while higher doses can lead to toxic or adverse effects. Studies have indicated that there is a threshold effect, where the compound’s beneficial effects are observed up to a certain dosage, beyond which toxicity increases . Understanding these dosage effects is essential for determining the safe and effective use of the compound in therapeutic applications.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism. The compound’s trifluoromethyl group can influence its metabolic stability and the rate of its biotransformation . These interactions can affect metabolic flux and metabolite levels, providing insights into the compound’s pharmacokinetics and potential drug interactions.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are influenced by its chemical properties. The compound can interact with transporters and binding proteins that facilitate its movement across cellular membranes . Its localization and accumulation within specific tissues can impact its biological activity and potential therapeutic applications.
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. The compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . This localization can influence its interactions with biomolecules and its overall biological effects.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Chloro-4-(trifluoromethyl)aniline typically involves a multi-step process starting from readily available precursors. One common method involves the nitration of 1-chloro-2-trifluoromethylbenzene to form 3-chloro-4-nitrobenzotrifluoride, followed by reduction to yield this compound .
Industrial Production Methods: In industrial settings, the production of this compound can be scaled up using similar synthetic routes with optimized reaction conditions to ensure high yield and purity. The process typically involves the use of catalysts and controlled reaction environments to facilitate the nitration and reduction steps efficiently .
Chemical Reactions Analysis
Types of Reactions: 3-Chloro-4-(trifluoromethyl)aniline undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic aromatic substitution reactions due to the electron-withdrawing effects of the chlorine and trifluoromethyl groups.
Oxidation and Reduction Reactions: It can be oxidized or reduced under specific conditions to form different derivatives.
Common Reagents and Conditions:
Nitration: Nitric acid and sulfuric acid are commonly used for the nitration of precursors.
Major Products Formed:
Substitution Products: Depending on the nucleophile used, various substituted aniline derivatives can be formed.
Oxidation Products: Oxidation can lead to the formation of nitroso or nitro derivatives.
Scientific Research Applications
Chemistry: 3-Chloro-4-(trifluoromethyl)aniline is used as a building block in organic synthesis, particularly in the preparation of more complex molecules for pharmaceuticals and agrochemicals .
Biology and Medicine: In medicinal chemistry, this compound is explored for its potential as a pharmacophore in the development of new drugs. Its unique structural features make it a valuable candidate for designing molecules with specific biological activities .
Industry: The compound is used in the production of dyes, pigments, and other materials where its chemical stability and reactivity are advantageous .
Comparison with Similar Compounds
- 4-Chloro-3-(trifluoromethyl)aniline
- 2-Fluoro-4-(trifluoromethyl)aniline
- 4-(Trifluoromethyl)aniline
Comparison: Compared to its analogs, 3-Chloro-4-(trifluoromethyl)aniline exhibits unique reactivity due to the specific positioning of the chlorine and trifluoromethyl groups. This positioning influences its electronic properties and steric effects, making it distinct in terms of its chemical behavior and applications .
Properties
IUPAC Name |
3-chloro-4-(trifluoromethyl)aniline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5ClF3N/c8-6-3-4(12)1-2-5(6)7(9,10)11/h1-3H,12H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KZAMRRANXJVDCD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1N)Cl)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5ClF3N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40196198 | |
Record name | 3-Chloro-4-(trifluoromethyl)aniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40196198 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.57 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
445-13-6 | |
Record name | 3-Chloro-4-trifluoromethylaniline | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=445-13-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Chloro-4-(trifluoromethyl)aniline | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000445136 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3-Chloro-4-(trifluoromethyl)aniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40196198 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-chloro-4-(trifluoromethyl)aniline | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.504 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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